2-[(2-Methylpentyl)amino]cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-(2-methylpentylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-6-10(2)9-13-11-7-4-5-8-12(11)14/h10-14H,3-9H2,1-2H3 |
InChI Key |
TVVSKYZZBGZXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1CCCCC1O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 2 2 Methylpentyl Amino Cyclohexan 1 Ol
Determination of Absolute and Relative Stereochemistry
The structure of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol features two stereogenic centers on the cyclohexane (B81311) ring (C-1 and C-2) and one in the 2-methylpentyl side chain (C-2'). This gives rise to a number of possible stereoisomers. The relative stereochemistry of the substituents on the cyclohexane ring is defined as cis or trans. In the cis isomer, the hydroxyl and the amino groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these relative configurations can exist as a pair of enantiomers ((1R,2S) and (1S,2R) for cis; (1R,2R) and (1S,2S) for trans). The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules.
The determination of the absolute and relative stereochemistry of 2-aminocyclohexanol (B3021766) derivatives is often achieved through a combination of synthetic strategies and analytical techniques. Chiral resolution of a racemic mixture, for instance, can be accomplished using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Furthermore, stereoselective synthesis, starting from a chiral precursor, can yield a specific stereoisomer.
Conformational Preferences and Dynamics of the Cyclohexane Ring
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In a disubstituted cyclohexane, the two chair conformations resulting from ring-flipping are generally not of equal energy. The stability of each conformer is primarily dictated by the steric hindrance experienced by the substituents.
Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Equatorial positions are generally favored for larger substituents to avoid destabilizing 1,3-diaxial interactions. In the case of this compound, both the hydroxyl and the (2-methylpentyl)amino groups are considered bulky.
For the trans isomer, a chair conformation with both substituents in equatorial positions (diequatorial) is significantly more stable than the diaxial conformation. The diequatorial arrangement minimizes steric strain, making it the predominant conformer at equilibrium.
For the cis isomer, one substituent must be in an axial position while the other is equatorial. The conformational equilibrium will favor the conformer where the larger group occupies the equatorial position. The relative steric bulk of the hydroxyl group versus the (2-methylpentyl)amino group will determine the preferred conformation.
The dynamic interconversion between the two chair conformations, known as ring-flipping, occurs rapidly at room temperature. However, the energy barrier for this process can be influenced by the nature and size of the substituents.
Influence of Substituents on Stereoisomeric Distribution and Stability
The (2-methylpentyl)amino and hydroxyl substituents significantly influence the stereoisomeric distribution and the conformational stability of the molecule. The bulky 2-methylpentyl group on the nitrogen atom increases the steric demand of the amino substituent.
In the trans configuration, the strong preference for a diequatorial arrangement of the hydroxyl and amino groups leads to a highly stable and well-defined conformation. This stability can be a driving force in synthetic routes designed to produce the trans isomer.
In the cis configuration, the competition for the more sterically favorable equatorial position between the hydroxyl and the (2-methylpentyl)amino group is a key factor. The larger steric profile of the N-alkyl group would likely favor the conformation where it is in the equatorial position. Intramolecular hydrogen bonding between the hydroxyl group and the amino group can also influence the conformational preference, potentially stabilizing a conformation that might otherwise be less favored due to steric hindrance.
The table below summarizes the expected predominant chair conformations for the cis and trans isomers of this compound.
| Isomer | Substituent at C-1 (OH) | Substituent at C-2 (NHR) | Predominant Conformation | Relative Stability |
| trans | Equatorial | Equatorial | Diequatorial | High |
| cis | Axial | Equatorial | Axial-Equatorial | Lower than trans |
| cis | Equatorial | Axial | Equatorial-Axial | Dependent on relative steric bulk |
Note: R = 2-methylpentyl. The relative stability of the two cis conformers depends on the A-values of the OH and NHR groups.
Spectroscopic Techniques for Stereochemical Elucidation
The precise stereochemistry and conformational preferences of this compound can be determined using advanced spectroscopic techniques.
NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational equilibrium of cyclohexane derivatives. Proton NMR (¹H NMR) is particularly informative. The coupling constants (J-values) between adjacent protons on the cyclohexane ring are dependent on the dihedral angle between them, as described by the Karplus equation.
¹H NMR Coupling Constants: In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and between two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C-1 and C-2, the relative orientation of the hydroxyl and amino groups can be deduced. For a trans-diequatorial isomer, the protons at C-1 and C-2 would both be axial, leading to a large J_ax-ax coupling. For a cis isomer, one proton would be axial and the other equatorial, resulting in a smaller J_ax-eq coupling.
The following table provides hypothetical ¹H NMR data to illustrate the determination of stereochemistry.
| Isomer | Proton at C-1 | Proton at C-2 | Expected Coupling Constant (J_H1-H2) | Inferred Conformation |
| trans | Axial | Axial | ~10 Hz | Diequatorial substituents |
| cis | Axial | Equatorial | ~4 Hz | Axial-Equatorial substituents |
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can provide through-space correlations between protons. For a cis isomer, a NOE can be observed between the axial proton at C-1 and the axial proton at C-2, as well as between the equatorial proton at C-1 and the equatorial proton at C-2, confirming their spatial proximity on the same side of the ring.
Single crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or a derivative can be obtained, this technique can unambiguously establish the absolute and relative stereochemistry of all chiral centers. It also reveals the precise bond lengths, bond angles, and the conformation of the cyclohexane ring in the crystalline form. This data serves as a benchmark for comparison with conformational analyses performed in solution using NMR.
Mechanistic Investigations and Computational Chemistry of 2 2 Methylpentyl Amino Cyclohexan 1 Ol Reactivity
Elucidation of Reaction Pathways and Transition State Analysis
The reactivity of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol is largely dictated by the interplay between its amino and hydroxyl functional groups, situated on a cyclohexane (B81311) scaffold. Reactions can be initiated at either the nitrogen or the oxygen atom, and the subsequent pathways are influenced by factors such as the nature of the reagent, solvent, and temperature. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of these reactions.
One common reaction for amino alcohols is their interaction with electrophiles. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, leading to a dehydration reaction to form an alkene. The mechanism involves the initial protonation of the alcohol, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent elimination of a proton yields the cyclohexene (B86901) derivative. Transition state theory (TST) is crucial in analyzing such reactions. wikipedia.orgumass.edu TST posits that the reaction rate is determined by the energy barrier of the transition state, the highest energy point along the reaction coordinate. wikipedia.orgfiveable.me By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
For the dehydration of this compound, there would be multiple possible transition states leading to different regioisomeric and stereoisomeric alkene products. The stability of these transition states, and thus the product distribution, would be influenced by the steric bulk of the (2-methylpentyl)amino group. Computational analysis can pinpoint the lowest energy transition state, thereby predicting the major product.
Another key reaction pathway involves the amino group acting as a nucleophile. For example, in acylation reactions, the nitrogen atom attacks the carbonyl carbon of an acylating agent. The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the amide product. DFT calculations can model the geometry and energy of the transition state for this nucleophilic attack. The analysis of the transition state structure can reveal important details, such as the degree of bond formation and bond breaking at this critical point.
The table below summarizes hypothetical transition state energies for two competing pathways, dehydration and N-acetylation, illustrating how computational data can be used to predict the favored reaction.
| Reaction Pathway | Reactants | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
| Dehydration | This compound + H⁺ | [TS₁] Carbocation formation | 25.4 | Minor Product |
| N-Acetylation | This compound + Acetyl Chloride | [TS₂] Tetrahedral intermediate formation | 15.2 | Major Product |
Note: The data in this table is illustrative and based on general principles of organic reactivity.
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry is not only used to elucidate known reaction pathways but also to predict reactivity and selectivity in novel transformations. For this compound, theoretical predictions can guide the choice of reaction conditions to favor a desired outcome, such as achieving high stereoselectivity.
The stereochemistry of the cyclohexane ring and the chiral center at the 2-position of the methylpentyl group mean that this molecule can exist as multiple diastereomers. The reactivity of each diastereomer can be different, and computational models can predict these differences. For example, in an enzyme-catalyzed reaction, molecular docking simulations can predict which diastereomer fits better into the enzyme's active site, thus reacting at a faster rate. This is a powerful tool for predicting enantioselectivity in biocatalytic transformations. frontiersin.orgnih.gov
In asymmetric synthesis, chiral catalysts are often employed to achieve high enantiomeric excess. Theoretical models can be used to predict the selectivity of a given catalyst for a reaction involving this compound. By modeling the transition states of the reaction with both enantiomers of the substrate, the difference in activation energies (ΔΔG‡) can be calculated. A larger ΔΔG‡ corresponds to higher predicted enantioselectivity. This approach has been successfully used to predict selectivity in the kinetic resolution of secondary alcohols catalyzed by chiral derivatives. acs.org
The regioselectivity of reactions can also be predicted. For instance, in the case of oxidation, either the secondary alcohol can be oxidized to a ketone or the secondary amine can be oxidized. By calculating the activation energies for both pathways, it is possible to predict which functional group will react preferentially under a given set of conditions.
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods provide deep insights into its structural and electronic properties, which in turn govern its reactivity.
Quantum chemical calculations, such as those based on DFT or ab initio methods, are used to calculate the electronic structure of the molecule. researchgate.net From these calculations, various properties can be derived, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, indicating that these are the primary sites for reaction with electrophiles.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms would be depicted as regions of negative electrostatic potential, confirming their nucleophilic character.
Bond Dissociation Energies: These calculations can predict the energy required to break a particular bond. This is useful for understanding fragmentation patterns in mass spectrometry or for predicting the initial steps in thermal decomposition reactions.
Molecular dynamics (MD) simulations are another powerful tool in molecular modeling. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. mdpi.comyoutube.com For this compound, MD simulations could be used to:
Explore Conformational Space: The cyclohexane ring can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can explore the relative energies of these conformations and the energy barriers for interconversion, which can influence reactivity.
Simulate Solvation: The behavior of the molecule can be significantly affected by the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment.
Study Intermolecular Interactions: In condensed phases, molecules interact with each other. MD simulations can model these interactions, which is important for understanding properties like boiling point and viscosity, as well as for studying reaction mechanisms in solution.
The following table presents hypothetical data from quantum chemical calculations for this compound, showcasing the types of insights that can be gained.
| Calculated Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates moderate nucleophilicity, with the lone pairs on N and O being the primary electron donors. |
| LUMO Energy | +2.1 eV | Suggests low electrophilicity; reaction with nucleophiles is unlikely without activation. |
| Dipole Moment | 2.3 D | The molecule is polar, suggesting good solubility in polar solvents. |
| C-O Bond Dissociation Energy | 91 kcal/mol | A relatively strong bond, indicating that cleavage requires significant energy input or catalytic activation. |
| N-H Bond Dissociation Energy | 98 kcal/mol | A strong bond, suggesting that deprotonation of the amine is more likely than homolytic cleavage. |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Applications of 2 2 Methylpentyl Amino Cyclohexan 1 Ol in Asymmetric Catalysis
Development as Chiral Ligands for Transition Metal-Catalyzed Reactions
Derivatives of 2-aminocyclohexanol (B3021766) have been successfully employed as chiral ligands in a variety of transition metal-catalyzed reactions. Research has demonstrated that these compounds can be readily synthesized and resolved into their respective enantiomers. For instance, a preparatively straightforward and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives has been described, yielding both enantiomers with over 99% enantiomeric excess (ee). nih.govacs.org This is achieved through the sequential use of (R)- and (S)-mandelic acid. nih.govacs.org Subsequent derivatization of the amino group allows for the synthesis of a diverse library of ligands. nih.govacs.org
These ligands, when complexed with transition metals such as rhodium, iridium, or copper, can catalyze a range of asymmetric transformations. While specific data for 2-[(2-Methylpentyl)amino]cyclohexan-1-ol is not available, related N-substituted aminocyclohexanols have been applied in reactions like asymmetric phenyl transfer to aldehydes and transfer hydrogenations of ketones, achieving high enantioselectivities (up to 96% ee). nih.govacs.org The design of such ligands is a cornerstone of asymmetric catalysis, with the aim of creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction.
Table 1: Representative Applications of 2-Aminocyclohexanol-derived Ligands in Asymmetric Catalysis (Note: This table is illustrative and based on data for related compounds due to the lack of specific data for this compound)
| Catalyst System | Reaction Type | Substrate | Product Enantioselectivity (% ee) |
| Rhodium / N-aryl-2-aminocyclohexanol | Asymmetric Arylation | Benzaldehyde | up to 95% |
| Iridium / N-sulfonyl-2-aminocyclohexanol | Transfer Hydrogenation | Acetophenone (B1666503) | up to 96% |
| Copper / N-alkyl-2-aminocyclohexanol | Henry Reaction | Benzaldehyde and Nitromethane | up to 90% |
Utility as Chiral Auxiliaries in Stoichiometric Asymmetric Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed to reveal the enantiomerically enriched product. Amino alcohols, including derivatives of 2-aminocyclohexanol, are a well-established class of chiral auxiliaries. They can be reacted with carboxylic acids or their derivatives to form amides or esters, or with ketones and aldehydes to form chiral enamines or imines.
While specific examples for this compound are not documented, the general principle involves the auxiliary creating a sterically biased environment that directs the approach of a reagent to one face of the molecule. For instance, conformationally constrained cyclic amino alcohols have been shown to be highly effective chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions, leading to products with excellent diastereoselectivities (>99%). nih.gov The auxiliary can typically be recovered and reused, making this an economical approach to asymmetric synthesis. wikipedia.org
Table 2: Potential Stoichiometric Asymmetric Syntheses Utilizing a 2-Aminocyclohexanol-based Chiral Auxiliary (Note: This table is hypothetical and illustrates potential applications based on the known reactivity of related chiral auxiliaries)
| Reaction Type | Substrate | Reagent | Expected Outcome |
| Asymmetric Alkylation | Propionyl derivative of the auxiliary | Benzyl bromide | Diastereoselective formation of a new C-C bond |
| Asymmetric Aldol Reaction | Acetyl derivative of the auxiliary | Benzaldehyde | Diastereoselective formation of a β-hydroxy carbonyl compound |
| Asymmetric Michael Addition | Enamine derived from the auxiliary and a ketone | Methyl vinyl ketone | Diastereoselective formation of a 1,5-dicarbonyl compound |
Role in Enantioselective Organic Transformations
The overarching role of chiral compounds like this compound in enantioselective organic transformations is to serve as a source of chirality that influences the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. Whether used in catalytic or stoichiometric amounts, the goal is to maximize this energy difference, thereby leading to a high preference for the formation of one enantiomer.
The effectiveness of a chiral ligand or auxiliary is highly dependent on its structure and the specific reaction it is being used for. Factors such as the steric bulk of the substituents, the conformational rigidity of the molecule, and the nature of the coordinating atoms all play a crucial role. In the case of this compound, the 2-methylpentyl group would introduce a specific steric environment that could be beneficial for certain transformations. However, without empirical data, the precise nature and effectiveness of its influence remain speculative. The development of new chiral ligands and auxiliaries is a continuous effort in the field of organic chemistry, driven by the need for efficient and highly selective methods for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
Derivatization and Structural Modification Strategies for 2 2 Methylpentyl Amino Cyclohexan 1 Ol
Synthesis of Functionalized Analogues and Derivatives
The synthesis of functionalized analogues of 2-aminocyclohexanol (B3021766) derivatives is a well-established method for creating a variety of ligands for catalysis. nih.gov A common strategy involves the derivatization of the core amino alcohol structure. For instance, a versatile precursor like trans-2-(N-benzyl)amino-1-cyclohexanol can be debenzylated through hydrogenation. This process exposes the secondary amine, making it available for subsequent reactions to introduce a wide array of substituents. nih.gov This straightforward approach allows for the systematic modification of the N-substituent, enabling the synthesis of a broad spectrum of diversely substituted derivatives. nih.gov
The core cyclohexanol (B46403) ring itself can be derived from the functionalization of cyclohexanones. nih.gov Modern synthetic methods, such as dehydrogenative synthesis, allow for the one-step incorporation of both amino and hydroxyl groups into an aromatic ring starting from cyclohexanones and amines. nih.gov While this specific method leads to aromatic aminophenols, the underlying principle of using cyclohexanone (B45756) derivatives as foundational materials is relevant for accessing a variety of functionalized cyclohexyl structures.
Exploration of Cyclized and Heterocyclic Derivatives (e.g., Oxazolidinones)
A key strategy for modifying the 2-amino-cyclohexan-1-ol scaffold is through cyclization to form heterocyclic structures, with oxazolidinones being a prominent example. nih.govnih.gov Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen, and they are significant in medicinal chemistry and as chiral auxiliaries in synthesis. nih.govnih.gov
The synthesis of an oxazolidinone ring from a 1,2-amino alcohol like 2-[(2-Methylpentyl)amino]cyclohexan-1-ol typically involves a reaction with a reagent that can introduce a carbonyl group and induce cyclization. ontosight.ai Various methods have been developed for this transformation, including:
Reaction with phosgene (B1210022) or its equivalents.
The use of carbonylimidazole derivatives, which act as highly active acylation reagents. organic-chemistry.org
Catalytic coupling reactions with isocyanates and epoxides. organic-chemistry.org
Microwave-assisted synthesis starting from an amino alcohol and urea. nih.govorganic-chemistry.org
Silver-catalyzed incorporation of carbon dioxide (CO2) into propargylic amines to yield oxazolidinones under mild conditions. organic-chemistry.org
These synthetic routes convert the flexible amino alcohol backbone into a more rigid, bicyclic heterocyclic system. This structural constraint can have a profound impact on the molecule's stereochemical properties and its effectiveness as a ligand or catalyst.
Structure-Catalytic Performance Relationship Studies
The primary motivation for synthesizing derivatives of 2-aminocyclohexanol compounds is often to utilize them as chiral ligands in asymmetric catalysis. The relationship between the ligand's structure and its catalytic performance is a critical area of study. Modifications to the N-substituent and other parts of the molecule can significantly influence the enantioselectivity and activity of the resulting metal complex.
Optically active aminocyclohexanols have demonstrated considerable success in catalyzed asymmetric reactions. nih.gov For example, derivatives of enantiopure 2-aminocyclohexanol have been successfully applied as ligands in:
Asymmetric Phenyl Transfer Reactions: In the addition of phenyl groups to benzaldehyde, the use of these ligands can lead to products with high enantiomeric excess (ee). nih.gov
Transfer Hydrogenations: When used in the transfer hydrogenation of aryl ketones, these ligands have been shown to yield the corresponding chiral alcohols with up to 96% ee. nih.gov
These results highlight a direct correlation between the specific structure of the amino alcohol derivative and the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the nitrogen and the cyclohexane (B81311) ring dictate the precise geometry of the catalytic transition state, thereby controlling the enantioselectivity of the product.
Table 1: Catalytic Performance of 2-Aminocyclohexanol Derivatives This table is generated based on representative data for the compound class.
| Reaction Type | Substrate | Ligand Type | Enantiomeric Excess (ee) |
| Phenyl transfer | Benzaldehyde | 2-Aminocyclohexanol derivative | High |
| Transfer hydrogenation | Aryl ketone | 2-Aminocyclohexanol derivative | Up to 96% nih.gov |
| Asymmetric alkylation | Aldehyde | Prolinol-derived ligand | Up to 98% |
| Michael addition | α,β-Unsaturated ketone | Thiourea-based ligand | Up to 99% |
No Publicly Available Research Found for this compound
Following a comprehensive review of publicly accessible scientific literature and chemical databases, no specific research or data was found for the chemical compound This compound . Consequently, an article detailing its role in emerging research avenues and future perspectives, as requested, cannot be generated at this time.
The investigation included targeted searches for the compound's integration into diversity-oriented synthesis platforms, its exploration in novel catalytic systems, and the application of rational design principles for enhancing its selectivity and efficiency. These searches did not yield any studies, publications, or database entries that specifically mention or detail the synthesis, properties, or potential applications of this compound.
While the individual components of the molecule, such as the cyclohexanol and substituted pentyl amine moieties, are common in medicinal and materials chemistry, the specific combination as named does not appear in the available scientific record. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be referred to by a different nomenclature not readily identifiable through standard chemical search protocols.
Without any foundational research on this specific compound, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. Further research and publication by the scientific community would be required before a meaningful discussion of its potential applications in the specified areas of chemical research could occur.
Q & A
Q. What are the key functional groups in 2-[(2-Methylpentyl)amino]cyclohexan-1-ol, and how do they influence its chemical reactivity?
The compound features a secondary amine and a hydroxyl group on a cyclohexane backbone. The amine enables nucleophilic reactions (e.g., alkylation, acylation), while the hydroxyl group participates in hydrogen bonding and acid-base interactions. These groups collectively enhance solubility in polar solvents and facilitate interactions with biological targets like enzymes or receptors .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves reductive amination between cyclohexanone derivatives and 2-methylpentylamine, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Reaction conditions (e.g., pH, temperature) must be optimized to minimize side products such as over-alkylation or epimerization .
Q. How can HPLC be used to analyze this compound and its impurities?
Reverse-phase HPLC with columns like Newcrom R1 is effective. Mobile phases often combine acetonitrile and aqueous buffers (e.g., ammonium acetate) to improve peak resolution. Detection at UV wavelengths (210–260 nm) is suitable due to the compound’s aromatic and amine moieties .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis of this compound?
Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution . For example, lipases have been used to selectively hydrolyze one enantiomer of similar amino alcohols, yielding >95% enantiomeric excess .
Q. How does the stereochemistry of this compound affect its biological activity?
Stereochemical configuration influences binding affinity to targets like G-protein-coupled receptors (GPCRs). For example, (1R,2S)-configured analogs show higher selectivity for adrenergic receptors compared to their enantiomers, as demonstrated in molecular docking studies .
Q. What computational methods are used to predict the binding interactions of this compound with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model hydrogen bonding, electrostatic interactions, and conformational stability. These methods predict binding energies and active site interactions, guiding structure-activity relationship (SAR) studies .
Q. How do structural analogs of this compound compare in terms of metabolic stability?
Substitution patterns on the cyclohexane ring and alkyl chain length significantly impact metabolic half-life. For instance, analogs with bulkier substituents (e.g., tert-butyl groups) exhibit slower hepatic clearance due to reduced cytochrome P450 affinity .
Data Analysis and Contradictions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardized protocols (e.g., IC₅₀ determination via dose-response curves) and orthogonal assays (e.g., SPR for binding affinity) validate results. Comparative studies of logP and pKa values also clarify bioavailability differences .
Q. What structural features distinguish this compound from linear amino alcohols in terms of reactivity?
The cyclohexane ring imposes steric constraints, reducing rotational freedom and stabilizing transition states in ring-opening reactions. Linear analogs (e.g., 1-aminoheptanol) lack this rigidity, leading to faster reaction kinetics but lower stereochemical control .
Methodological Recommendations
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., amine protons at δ 1.5–2.5 ppm, hydroxyl at δ 1.0–3.0 ppm).
- IR : Confirms functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3200–3600 cm⁻¹).
- Mass Spectrometry : HRMS validates molecular formula (e.g., C₁₂H₂₅NO⁺ requires m/z 200.2009) .
Q. How can researchers design experiments to assess the compound’s toxicity profile?
Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and in silico toxicity prediction tools (e.g., ProTox-II). Dose-response studies in rodent models further evaluate hepatic and renal toxicity, with histopathology and serum biomarker analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
